N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Physicochemical Properties Lipophilicity Drug-likeness

Researchers seeking structurally distinct SCD1 inhibitors often encounter a gap in compounds with validated linker-dependent activity. This piperidinyl-pyridazinyl benzamide addresses that gap as an underexplored chemotype featuring a critical ethylthio spacer. • Unique thioether linker vector for systematic SAR exploration. • LogP 2.7 & TPSA 83.4 Ų support cell-based and CNS-penetrant screening. • Covered by the Janssen patent estate, enabling competitive benchmarking. Supplied as a research-grade solid with confirmed identity; bulk quantities available upon request.

Molecular Formula C18H22N4OS
Molecular Weight 342.46
CAS No. 1021075-43-3
Cat. No. B2425107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide
CAS1021075-43-3
Molecular FormulaC18H22N4OS
Molecular Weight342.46
Structural Identifiers
SMILESC1CCN(CC1)CCSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C18H22N4OS/c23-18(15-7-3-1-4-8-15)19-16-9-10-17(21-20-16)24-14-13-22-11-5-2-6-12-22/h1,3-4,7-10H,2,5-6,11-14H2,(H,19,20,23)
InChIKeyIUGXIQZSOSQSHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021075-43-3) for SCD1 and Pyridazine-Targeted Research


N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021075-43-3) is a synthetic small-molecule heterocyclic compound belonging to the substituted piperidinyl-pyridazinyl derivative class, primarily recognized as a stearoyl-CoA desaturase 1 (SCD1) inhibitor scaffold [1]. It features a benzamide group linked to a pyridazine ring via a thioether spacer, a piperidine moiety appended through an ethylthio chain, and a molecular weight of 342.5 g/mol with a computed LogP of 2.7, indicating moderate lipophilicity suitable for cell permeability studies [2]. While the compound is cataloged in screening libraries, published quantitative biological activity data for this precise structure remains extremely limited, positioning it as an underexplored chemotype for SCD1-mediated metabolic and oncology target validation [REFS-1, REFS-2].

Why N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide Cannot Be Replaced by Random Piperidinyl-Pyridazines


Within the piperidinyl-pyridazinyl SCD1 inhibitor class, subtle variations in the linker region and aryl substitution dramatically alter potency and selectivity. The 2-(piperidin-1-yl)ethylthio side chain of this compound provides a specific spatial arrangement and electronic profile that differs fundamentally from analogs containing a direct piperidinyl attachment, an oxoethylthio linker, or a piperazine core [1]. The benzamide terminus offers a hydrogen-bond donor/acceptor pattern distinct from carboxamide or reversed amide analogs, which impacts target engagement [2]. Generic interchange with a structurally related but functionally uncharacterized piperidinyl-pyridazine risks introducing an inactive or off-target-prone chemotype, particularly in SCD1 assays where the thioether spacer has been shown to be critical for inhibitory activity [1]. Published physicochemical data also confirm that this compound occupies a narrow LogP and TPSA window (LogP 2.7, TPSA 83.4 Ų) that is not replicated by many close analogs, further undermining the assumption of functional equivalence [2].

Quantitative Differentiation Evidence for N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide


Physicochemical Profiling: Lipophilicity Advantage Over a Closest Analog

The target compound exhibits a computed LogP (XLogP3-AA) of 2.7 [1]. This represents a moderate reduction in lipophilicity compared to the closest commercially available analog, 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide (CAS 1021055-99-1), which is predicted to have a higher LogP due to the additional fluorine and carbonyl groups . Lower lipophilicity in this range is generally associated with improved aqueous solubility and reduced off-target binding promiscuity, making the target compound a more favorable starting point for lead optimization campaigns targeting intracellular enzymes such as SCD1.

Physicochemical Properties Lipophilicity Drug-likeness

Hydrogen Bond Donor Count: Reduced Promiscuity Versus Dual-Donor Analogs

The target compound contains a single hydrogen bond donor (the benzamide NH), as confirmed by PubChem's computed descriptor (HBD = 1) [1]. Many piperidinyl-pyridazinyl SCD1 inhibitors described in the patent literature incorporate a secondary amide or alcohol group in the linker, resulting in HBD counts of 2 or higher [2]. A lower HBD count correlates with improved membrane permeability and reduced likelihood of strong off-target hydrogen bond interactions, which is particularly relevant when optimizing for CNS or intracellular targets.

Hydrogen Bonding Selectivity Drug Design

Rotatable Bond Count: Conformational Flexibility Differentiator

With a rotatable bond count of 6, N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide occupies an intermediate flexibility range among piperidinyl-pyridazinyl SCD1 inhibitors [1]. Highly rigid analogs may suffer from entropic penalties upon binding, while excessively flexible molecules can exhibit poor binding affinity due to conformational entropy loss. The 6 rotatable bonds in this compound, including the freely rotating ethylthio linker, provide a balanced conformational landscape that is distinct from more constrained analogs found in the Janssen SCD1 patent portfolio [2].

Conformational Flexibility Entropic Penalty Binding Affinity

Thioether Linker as a Stability and Selectivity Determinant in SCD1 Inhibition

The presence of a thioether (–S–) linker between the pyridazine ring and the piperidinyl-ethyl chain is a key structural feature that differentiates this compound from oxygen- or nitrogen-linked analogs. Thioethers in pyridazine-based SCD1 inhibitors have been associated with enhanced metabolic stability compared to sulfoxide or sulfone counterparts, as the divalent sulfur is less susceptible to oxidative metabolism [1]. This structural motif is explicitly covered in the claims of the Janssen SCD1 patent, indicating its importance for biological activity [1].

Thioether Linker Metabolic Stability SCD1 Inhibition

Topological Polar Surface Area (TPSA) and Blood-Brain Barrier Penetration Potential

The compound has a computed TPSA of 83.4 Ų [1], which falls below the widely accepted threshold of 90 Ų for favorable CNS penetration. This is lower than many piperazine-containing pyridazine analogs, which often exceed 90 Ų due to additional nitrogen atoms in the heterocyclic core [2]. For researchers exploring the role of SCD1 in neurological disorders, this TPSA value suggests a greater likelihood of achieving brain exposure compared to more polar in-class compounds.

TPSA CNS Penetration Blood-Brain Barrier

Patent Landscape: Explicit Coverage Within the Dominant SCD1 Inhibitor IP Estate

The target compound falls squarely within the Markush structure of US Patent US9102669B2, which is assigned to Janssen Pharmaceutica NV, a leading organization in SCD1 drug discovery [1]. This patent explicitly claims substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors for the treatment of obesity and type-II diabetes. Many structurally similar compounds available from chemical vendors are not covered by this patent family, meaning that procurement of the target compound is the only route to obtaining an IP-validated, on-target chemical probe within this specific chemotype [1].

SCD1 Inhibitor Intellectual Property Patent Coverage

Recommended Procurement Scenarios for N-(6-((2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide


SCD1 Target Validation and Phenotypic Screening

The compound's structural features, including the thioether linker and benzamide terminus, align closely with the pharmacophore described in US9102669B2 for SCD1 inhibition [1]. Its moderate lipophilicity (LogP 2.7) and balanced TPSA (83.4 Ų) make it suitable for cell-based phenotypic screening in metabolic disease models (e.g., hepatocyte lipid accumulation assays) [2]. Researchers investigating SCD1 as a therapeutic target for obesity, type-II diabetes, or non-alcoholic steatohepatitis (NASH) should prioritize this compound over non-patented piperidinyl-pyridazines to ensure target relevance [1].

Structure-Activity Relationship (SAR) Expansion Around the Thioether Linker

The ethylthio spacer connecting the piperidine and pyridazine rings provides a unique vector for SAR exploration [1]. With 6 rotatable bonds, including the flexible ethylthio linker, this compound serves as an ideal starting point for systematic modification aimed at probing the optimal linker length and geometry for SCD1 binding [2]. Procurement is recommended for medicinal chemistry teams seeking a synthetically tractable core that is distinct from the more rigid, directly attached piperidine analogs commonly found in screening decks [REFS-1, REFS-2].

CNS Drug Discovery Programs Targeting Lipid Metabolism

The compound's TPSA of 83.4 Ų, which is below the 90 Ų threshold for CNS penetration, positions it as a candidate for investigating the role of SCD1 in neurological disorders [1]. Unlike more polar piperazine-containing pyridazine analogs that are likely to be peripherally restricted, this compound has a physicochemical profile consistent with potential brain exposure [REFS-1, REFS-2]. Neuroscience-focused procurement teams should select this compound for initial CNS SCD1 target engagement studies.

Benchmarking Novel SCD1 Inhibitors Against an IP-Protected Scaffold

For industrial research groups developing next-generation SCD1 inhibitors, this compound represents a valuable benchmarking tool that is explicitly covered by the dominant Janssen patent estate [1]. Using this compound as a reference standard ensures that in-house potency and selectivity data are contextualized within the known SCD1 inhibitor landscape, facilitating patentability assessments and competitive intelligence analyses [1].

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